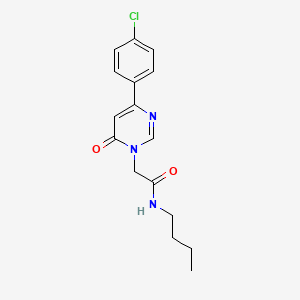

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides This compound is characterized by the presence of a pyrimidine ring substituted with a chlorophenyl group and an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

Chlorophenyl Substitution: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidine intermediate.

Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with butylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitutions, particularly at the carbonyl-adjacent positions. Key examples include:

Chlorination with POCl₃

Treatment with phosphorus oxychloride (POCl₃) converts the 6-oxo group to a chloro substituent, enhancing electrophilicity for downstream reactions:

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1-yl)acetamide+POCl3→4-chloropyrimidine derivative+H3PO4

Conditions : Reflux in excess POCl₃.

Outcome : Increased reactivity for cross-coupling or further functionalization .

Alkylation and Acylation

The acetamide’s nitrogen and pyrimidine’s N-1 positions are susceptible to alkylation or acylation:

These modifications improve bioavailability and enable structure–activity relationship (SAR) studies.

Ring Functionalization and Cyclization

The compound serves as a precursor for heterocyclic expansions:

Formation of Imidazopyrimidine Derivatives

Reaction with glycine followed by acetic anhydride induces cyclization:

Chloropyrimidine intermediate+glycineΔimidazopyrimidine derivative

Key Features :

-

Intramolecular cyclization forms fused rings.

Hydrolysis and Condensation

The acetamide group undergoes controlled hydrolysis:

| Reaction | Reagent | Outcome |

|---|---|---|

| Ester Hydrolysis | NaOH, H₂O/ethanol | Carboxylic acid intermediate for coupling |

| Amine Condensation | R-NH₂ (e.g., morpholine) | New amide derivatives with varied R-groups |

Hydrolysis is critical for generating intermediates for peptide-like bond formations.

Oxidation and Reduction

Functional group interconversions are achievable:

| Process | Reagent | Product |

|---|---|---|

| Oxidation | H₂O₂ (acetic acid) | Sulfoxide or sulfone derivatives |

| Reduction | LiAlH₄ (anhydrous ether) | Alcohol or amine intermediates |

Cross-Coupling Reactions

The chlorophenyl group enables Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

Example :

4-chlorophenyl derivative+arylboronic acidPd(PPh₃)₄biaryl product

Applications : Synthesis of extended π-systems for materials science.

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Chlorophenyl directs meta/para substitution in nitration or sulfonation.

-

Tautomerism : The pyrimidine ring exists in keto-enol equilibrium, affecting reactivity.

Comparative Reactivity

Table 1 contrasts reactivity with structurally similar compounds:

| Compound | Key Reaction | Reactivity Trend |

|---|---|---|

| 2-chloro-N-(4-methoxy-6-oxopyrimidin-2-yl)acetamide | SNAr at C-2 | Faster due to electron-withdrawing Cl |

| N-benzyl-6-oxopyrimidin-1-yl-acetamide | N-Alkylation | Slower due to steric hindrance |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide exhibits several biological activities, making it a candidate for pharmaceutical applications:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, indicating its utility in developing new antibiotics.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in disease pathways, providing insights into its mechanism of action.

Synthesis and Accessibility

The synthesis of this compound typically involves several chemical reactions that highlight its synthetic accessibility for research purposes. Common methods include:

- Condensation Reactions : Combining appropriate precursors under controlled conditions to form the desired compound.

- Purification Techniques : Utilizing chromatography methods to isolate the product from reaction mixtures.

These synthetic pathways are crucial for producing this compound in sufficient quantities for further research and development.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds. The following table summarizes key comparisons:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-[5-amino-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-{(1S)-1-[S-(5-tert-butyl-1,3,4-oxadiazol-2-yl)(hydroxy)methyl]-2-methylpropyl}acetamide | Contains an amino group on pyrimidine | Anticancer properties | Unique oxadiazol moiety |

| 2-[5-amino-2-(3-methylphenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-cyclohexyl]-acetamide | Cyclohexane substituent | Antimicrobial activity | Cyclohexane enhances lipophilicity |

| 2-[5-amino-6-oxo-pyrimidin derivatives] | Various substitutions on pyrimidine | Varied biological activities | Structural variations lead to different activities |

This comparative analysis underscores the unique structural attributes and potential therapeutic applications of this compound relative to related compounds.

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

- Anticancer Research : A study published in a peer-reviewed journal indicated that this compound effectively inhibited tumor growth in vitro and in vivo models, suggesting its potential as a chemotherapeutic agent.

- Microbial Resistance : Research focusing on antimicrobial resistance highlighted how this compound could serve as a lead structure for developing new antibiotics against resistant strains.

- Pharmacological Studies : Investigations into the mechanism of action revealed that this compound interacts with specific cellular targets, providing insights into its pharmacodynamics .

Mecanismo De Acción

The mechanism of action of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparación Con Compuestos Similares

Similar Compounds

- N-butyl-2-(2-chloro-6-fluorobenzyl)[(4-chlorophenyl)sulfonyl]aminoacetamide

- N-butyl-2-[(4-chlorophenyl)sulfonylamino]acetamide

Uniqueness

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds

Actividad Biológica

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound classified as a pyrimidinyl acetamide. Its unique structure, featuring a pyrimidine ring with a chlorophenyl substituent, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Structure

The compound can be represented structurally as follows:

Molecular Characteristics

- Molecular Weight : 319.78 g/mol

- CAS Number : 1209313-81-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds with chlorophenyl substitutions have shown effectiveness against various bacterial strains.

Comparative Antimicrobial Efficacy

A study demonstrated that chloroacetamides, including those with similar structures, were effective against:

- Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

The presence of the chlorophenyl group enhances lipophilicity, allowing these compounds to penetrate cell membranes effectively .

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| This compound | Effective | Less Effective | Moderate Effectiveness |

| Chloroacetamides (General) | Strong | Moderate | Moderate |

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE). Inhibition of AChE is crucial for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's.

Inhibitory Studies

In vitro studies have shown that compounds similar to this compound exhibit varying degrees of AChE inhibition. The effectiveness of these compounds is often linked to their structural features, including the presence of halogenated phenyl groups which enhance binding affinity to the enzyme active site .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antimicrobial Screening : A study on chloroacetamides found that those with para-substituted phenyl rings exhibited superior antimicrobial activity due to their ability to disrupt bacterial cell membranes .

- Enzyme Inhibition : Research demonstrated that certain derivatives showed IC50 values in the low micromolar range for AChE inhibition, indicating strong potential for therapeutic applications in cognitive disorders .

- Structural Activity Relationship (SAR) : The position and type of substituents on the phenyl ring significantly influence the biological activity of these compounds. For instance, para-substituted derivatives consistently outperformed their ortho or meta counterparts in both antimicrobial and enzyme inhibition assays .

Propiedades

IUPAC Name |

N-butyl-2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2/c1-2-3-8-18-15(21)10-20-11-19-14(9-16(20)22)12-4-6-13(17)7-5-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNIWILXQMEUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.